molecular formula C22H22N2O5S2 B6561048 3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-21-5

3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6561048
CAS RN: 946260-21-5
M. Wt: 458.6 g/mol
InChI Key: PKNWSKXJJIIJDL-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a benzamide group, a thiophene group, and a tetrahydroquinoline group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and thiophene groups are aromatic, while the tetrahydroquinoline group is a saturated cyclic amine .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, or the thiophene group could participate in electrophilic aromatic substitution.

Scientific Research Applications

Organic Electronics and Conductive Polymers

Overview: DMOTB serves as a building block for the synthesis of conductive polymers and electroactive materials. Its unique structure contributes to its utility in organic electronics.

Applications:

Photoinduced Energy Transfer Studies

Overview: DMOTB’s electronic properties make it suitable for investigating photoinduced energy transfer processes.

Applications:

Chemical Synthesis and Intermediates

Overview: DMOTB’s reactivity allows it to participate in various chemical transformations.

Applications:

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. This could include determining its exact physical and chemical properties, studying its reactivity, and testing its biological activity .

properties

IUPAC Name

3,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-28-19-10-7-16(14-20(19)29-2)22(25)23-17-8-9-18-15(13-17)5-3-11-24(18)31(26,27)21-6-4-12-30-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNWSKXJJIIJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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